Cas no 101004-93-7 (3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid)

101004-93-7 structure
Nome del prodotto:3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Numero CAS:101004-93-7
MF:C13H15NO3
MW:233.263103723526
MDL:MFCD00664642
CID:3033782
PubChem ID:2764372
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8L-016
- Oprea1_583491
- 3-methyl-2-(1-oxoisoindolin-2-yl)butanoic acid
- 3-methyl-2-(1-oxo-2-isoindolinyl)butanoic acid
- 2-(1-ketoisoindolin-2-yl)-3-methyl-butyric acid
- 3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid
- 3-Methyl-2-(1-oxo-1,3-dihydro-isoindol-2-yl)-butyric acid
- 3-METHYL-2-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOIC ACID
- 3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-alpha-(1-methylethyl)-1-oxo-
- BEA00493
- SB65387
- 3-Methyl-2-(1-oxoisoindoli
- SCHEMBL16266923
- 1,3-Dihydro-I+/--(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid
- 101004-93-7
- EN300-297112
- SY165026
- AN-584/42472096
- YLA70069
- 1,3-Dihydro-alpha-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid
- DTXSID501179655
- 3-Methyl-2-(1-oxoisoindolin-2-yl)butanoicacid
- JULAETYRRYJIAR-UHFFFAOYSA-N
- MFCD00664642
- AKOS000266616
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(1-methylethyl)-1-oxo-
- AKOS016143004
- 2H-Isoindole-2-acetic acid, 1,3-dihydro--(1-methylethyl)-1-oxo-
- 3-methyl-2-(1-oxo-3H-isoindol-2-yl)butanoic acid
- ALBB-007416
- H24595
- 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
-
- MDL: MFCD00664642
- Inchi: 1S/C13H15NO3/c1-8(2)11(13(16)17)14-7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11H,7H2,1-2H3,(H,16,17)
- Chiave InChI: JULAETYRRYJIAR-UHFFFAOYSA-N
- Sorrisi: O=C1C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])N1C([H])(C(=O)O[H])C([H])(C([H])([H])[H])C([H])([H])[H]
Proprietà calcolate
- Massa esatta: 233.105193g/mol
- Massa monoisotopica: 233.105193g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 327
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 57.6
- Peso molecolare: 233.26g/mol
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B496130-50mg |
3-Methyl-2-(1-oxo-1,3-dihydro-2h-isoindol-2-yl)butanoic Acid |
101004-93-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-297112-10.0g |
3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid |
101004-93-7 | 95% | 10.0g |
$551.0 | 2023-02-27 | |
Apollo Scientific | OR110873-5g |
3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid |
101004-93-7 | 5g |
£160.00 | 2025-02-19 | ||
Enamine | EN300-297112-2.5g |
3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid |
101004-93-7 | 95% | 2.5g |
$216.0 | 2023-09-06 | |
1PlusChem | 1P00H9UZ-50mg |
2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(1-methylethyl)-1-oxo- |
101004-93-7 | 95% | 50mg |
$96.00 | 2023-12-27 | |
A2B Chem LLC | AI05131-1mg |
3-Methyl-2-(1-oxo-1,3-dihydro-2h-isoindol-2-yl)butanoic acid |
101004-93-7 | >95% | 1mg |
$201.00 | 2024-04-20 | |
1PlusChem | 1P00H9UZ-100mg |
2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(1-methylethyl)-1-oxo- |
101004-93-7 | 95% | 100mg |
$114.00 | 2023-12-27 | |
1PlusChem | 1P00H9UZ-1g |
2H-Isoindole-2-acetic acid, 1,3-dihydro-a-(1-methylethyl)-1-oxo- |
101004-93-7 | 95% | 1g |
$215.00 | 2023-12-27 | |
Enamine | EN300-297112-1.0g |
3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid |
101004-93-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
Chemenu | CM230939-1g |
3-Methyl-2-(1-oxoisoindolin-2-yl)butanoic acid |
101004-93-7 | 95%+ | 1g |
$269 | 2023-02-19 |
3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid Letteratura correlata
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
101004-93-7 (3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid) Prodotti correlati
- 96-81-1(N-Acetyl-L-valine)
- 50-35-1(Thalidomide)
- 154-92-7(N-α-Benzoyl-L-arginine)
- 99-15-0(Acetylleucine)
- 68-95-1(N-Acetyl-L-proline)
- 69-25-0(Eledoisin)
- 87-32-1(N-Acetyl-tryptophan)
- 118-29-6(2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 126-27-2(Oxethazaine)
- 233591-26-9(3-(Acetylmethylamino)-1-propanesulfonic Acid Calcium Salt)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
